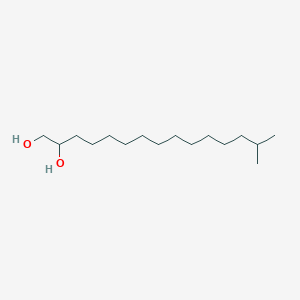![molecular formula C12H11N5 B14424035 N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide CAS No. 83184-34-3](/img/structure/B14424035.png)
N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide is a compound that features an imidazole ring, a cyano group, and a phenyl group. Imidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Vorbereitungsmethoden
One common method involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent. What sets N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
83184-34-3 |
|---|---|
Molekularformel |
C12H11N5 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
N-cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C12H11N5/c1-9-12(17-8-15-9)10-2-4-11(5-3-10)16-7-14-6-13/h2-5,7-8H,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
QMAHTCOUYRGFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)C2=CC=C(C=C2)N=CNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)


![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)







